molecular formula C13H24N2O3 B1439065 4-(BOC-Amino)-1-propanoylpiperidine CAS No. 1152430-27-7

4-(BOC-Amino)-1-propanoylpiperidine

Cat. No.: B1439065
CAS No.: 1152430-27-7
M. Wt: 256.34 g/mol
InChI Key: DGSULKQLDKHQML-UHFFFAOYSA-N
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Description

4-(BOC-Amino)-1-propanoylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a propanoyl group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of medicinal chemistry and pharmaceutical research due to its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BOC-Amino)-1-propanoylpiperidine typically involves the protection of the amino group on the piperidine ring using tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group. The propanoyl group can be introduced via acylation using propanoyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(BOC-Amino)-1-propanoylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Acylation: Propanoyl chloride, pyridine.

    Reduction: Sodium borohydride, methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(BOC-Amino)-1-propanoylpiperidine primarily involves its role as a protected intermediate in synthetic pathways. The BOC group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as acylation or alkylation, to form bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BOC-Amino)-1-propanoylpiperidine is unique due to the presence of both the BOC-protected amino group and the propanoyl group, which allows for diverse chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of complex bioactive molecules .

Properties

IUPAC Name

tert-butyl N-(1-propanoylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSULKQLDKHQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653383
Record name tert-Butyl (1-propanoylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152430-27-7
Record name 1,1-Dimethylethyl N-[1-(1-oxopropyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152430-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-propanoylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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